molecular formula C18H16N2O4S B2684871 Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-31-2

Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2684871
CAS RN: 888409-31-2
M. Wt: 356.4
InChI Key: GCRCGORXVCXONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound. It belongs to the class of compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . Benzothiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate has been explored in the context of synthesizing new chemical compounds. For instance, Mohamed (2014) details the synthesis of various derivatives, including ethyl iminothiazolopyridine-4-carboxylate, by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives (Mohamed, 2014). This showcases the compound's utility in creating diverse chemical structures, which can be crucial for pharmaceutical and materials science research.

Role in Natural Product Synthesis

Blunt et al. (2015) demonstrated the synthesis of the benzothiazole core of natural products like violatinctamine and erythrazole A using related benzothiazole compounds (Blunt et al., 2015). This underscores the compound's significance in mimicking and synthesizing components of natural products, which is a vital area in drug discovery and natural product chemistry.

Antimicrobial and Antioxidant Applications

Raghavendra et al. (2016) investigated ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds for their antimicrobial and antioxidant activities (Raghavendra et al., 2016). The results indicated significant antibacterial and antifungal properties, as well as profound antioxidant potential. This suggests that derivatives of Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate could be potential candidates for pharmaceutical applications targeting these areas.

Catalysis and Material Science

Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite for catalysis (Ghorbanloo & Alamooti, 2017). This research demonstrates the compound's role in material science and catalysis, particularly in the development of efficient and reusable catalysts for industrial applications.

Future Directions

The future directions for the study of Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored further, given the wide range of activities exhibited by related benzothiazole compounds .

properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-3-24-17(22)12-6-9-14-15(10-12)25-18(19-14)20-16(21)11-4-7-13(23-2)8-5-11/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRCGORXVCXONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.